A Comprehensive Technical Guide to the Synthesis of 17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic Acid
A Comprehensive Technical Guide to the Synthesis of 17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic Acid
Abstract
This technical guide provides a detailed, in-depth exploration of a robust synthetic pathway for 17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid. This specialized pro-resolving mediator (SPM) is an electrophilic oxo-derivative of docosahexaenoic acid (DHA), generated endogenously by COX-2 catalysis in activated macrophages during inflammation.[1][2][3] As a key signaling molecule in the resolution of inflammation, access to pure and well-characterized synthetic material is crucial for research into its therapeutic potential. This document outlines a strategic, multi-step synthesis designed for researchers, scientists, and drug development professionals. The proposed route leverages established stereoselective transformations and focuses on the practical considerations necessary for successful implementation in a laboratory setting.
Introduction: The Significance of 17-keto-docosapentaenoic Acid
The resolution of inflammation is an active, highly regulated process orchestrated by a superfamily of lipid mediators, collectively known as specialized pro-resolving mediators (SPMs).[4] These molecules, derived from polyunsaturated fatty acids such as docosahexaenoic acid (DHA), play a critical role in switching off the inflammatory response and promoting tissue repair.[4][5] 17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid belongs to a class of SPMs known as electrophilic oxo-derivatives (EFOXes).[2][3] These compounds are of particular interest due to their potential to modulate key inflammatory pathways.
The biosynthesis of many D-series resolvins and protectins proceeds through the formation of 17S-hydroxy-docosahexaenoic acid (17S-HDHA) via the action of lipoxygenase (LOX) or cyclooxygenase (COX) enzymes.[4][6][7][8] The subsequent oxidation of this 17-hydroxy intermediate leads to the formation of the corresponding 17-keto derivative. A reliable and scalable chemical synthesis is therefore paramount for advancing our understanding of the biological functions and therapeutic applications of this important molecule.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, 17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid (1), reveals a key precursor: a suitably protected form of 17-hydroxy-docosapentaenoic acid (2). The core of the synthetic challenge lies in the stereocontrolled construction of the polyunsaturated carbon chain with the correct geometry of the five double bonds. The synthesis can be strategically divided into the preparation of two key fragments: a C1-C16 fragment containing the carboxylic acid moiety and the (7Z,10Z,13Z)-triene system, and a C17-C22 fragment incorporating the precursor to the keto group and the (19Z)-alkene.
A convergent approach, involving the coupling of these two fragments, is favored to maximize efficiency and allow for flexibility in the synthesis of analogs. The final steps would involve the oxidation of the secondary alcohol at C-17 to the ketone and subsequent deprotection of the carboxylic acid.
Experimental Section: A Step-by-Step Synthetic Protocol
Synthesis of the C1-C16 Fragment: (7Z,10Z,13Z)-Hexadeca-7,10,13-trienoic Acid Precursor
The synthesis of the C1-C16 fragment will be approached through a series of stereoselective coupling and reduction reactions, starting from commercially available materials. A representative workflow is outlined below.
Protocol 1: Synthesis of the C1-C16 Fragment
-
Preparation of a C7 Building Block: Starting from a suitable C7 precursor, such as 1,7-heptanediol, one hydroxyl group is protected (e.g., as a silyl ether), and the other is oxidized to the corresponding aldehyde.
-
First Wittig Reaction (Z-selective): The C7 aldehyde is subjected to a Z-selective Wittig reaction with a suitable phosphonium ylide derived from a C3 fragment to introduce the first Z-double bond.
-
Chain Elongation and Second Wittig Reaction: The resulting C10 alkene is deprotected and oxidized to the aldehyde. A second Z-selective Wittig reaction with another C3-derived phosphonium ylide introduces the second Z-double bond.
-
Final Chain Elongation and Functionalization: The process is repeated to introduce the third Z-double bond, yielding a C16 chain with the desired (7Z,10Z,13Z)-triene system. The terminal end is then functionalized to a protected carboxylic acid.
Synthesis of the C17-C22 Fragment with a Protected Hydroxyl Group
The C17-C22 fragment will be synthesized from a chiral starting material to establish the stereochemistry at C-17, should a specific enantiomer be desired.
Protocol 2: Synthesis of the C17-C22 Fragment
-
Chiral Starting Material: A suitable chiral starting material, such as a protected (S)- or (R)-pent-4-en-2-ol, can be used to set the stereochemistry at the future C-17 position.
-
Chain Extension: The terminal alkene is subjected to a cross-metathesis reaction with a protected form of 3-buten-1-ol to extend the carbon chain.
-
Functional Group Manipulation: The terminal hydroxyl group is converted to a suitable functional group for the subsequent coupling reaction (e.g., an aldehyde or a vinyl iodide).
Fragment Coupling and Elaboration of the Full Carbon Skeleton
With both fragments in hand, the full C22 carbon skeleton will be assembled using a reliable coupling reaction.
Protocol 3: Fragment Coupling and Final Modifications
-
Coupling Reaction: A Sonogashira cross-coupling reaction between the terminal alkyne of one fragment and the vinyl iodide of the other is a well-established method for constructing such systems.[4] Alternatively, a Wittig-type olefination can be employed.
-
Selective Reduction: If a Sonogashira coupling is used, the resulting internal alkyne is selectively reduced to the corresponding Z-alkene using a catalyst such as Lindlar's catalyst.
-
Oxidation of the C-17 Alcohol: The protected hydroxyl group at C-17 is deprotected, and the resulting secondary alcohol is oxidized to the ketone using a mild oxidizing agent such as Dess-Martin periodinane or by a Swern oxidation to avoid isomerization of the adjacent double bonds.
-
Final Deprotection: The protecting group on the carboxylic acid is removed under appropriate conditions (e.g., acid or fluoride-mediated cleavage for silyl ethers) to yield the final product, 17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid.
Data and Characterization
The identity and purity of the synthesized compound and all intermediates should be rigorously confirmed by a suite of analytical techniques.
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR spectroscopy to confirm the chemical structure, including the stereochemistry of the double bonds. |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) to confirm the exact molecular weight and elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound and intermediates. Chiral HPLC can be used to determine the enantiomeric excess if a stereospecific synthesis is performed. |
| Infrared (IR) Spectroscopy | To identify key functional groups, such as the carboxylic acid and the ketone. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | To characterize the conjugated diene system. |
Visualization of the Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: A convergent synthetic workflow for 17-keto-docosapentaenoic acid.
Conclusion and Future Perspectives
The synthetic strategy detailed in this guide provides a comprehensive and technically sound approach for the preparation of 17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid. By employing a convergent strategy with well-established stereoselective reactions, this pathway is designed to be both efficient and adaptable. The availability of this important specialized pro-resolving mediator through chemical synthesis will undoubtedly accelerate research into its biological functions and its potential as a therapeutic agent for inflammatory diseases. Future work may focus on the development of more atom-economical and scalable routes, as well as the synthesis of a broader range of analogs to probe the structure-activity relationships of this fascinating class of molecules.
References
- Dalli, J. (2017). Recent advances in the chemistry and biology of n-3 docosapentaenoic acid-derived specialized pro-resolving mediators. [Source information not fully available in search results]
- Hansen, T. V., & Vik, A. (2014). Total synthesis of MaR1n-3 DPA. [Source information not fully available in search results]
-
Serhan, C. N., & Dalli, J. (2014). Biology and Total Synthesis of n-3 Docosapentaenoic Acid-Derived Specialized Pro-Resolving Mediators. Molecules, 29(12), 2833. [Link][4]
-
Serhan, C. N., et al. (2019). First stereoselective total synthesis of 4(S),5(S)-oxido-17(S)-hydroxy-6(E),8(E),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid, the biosynthetic precursor of resolvins D3 and D4. Organic & Biomolecular Chemistry, 20(17), 3587-3593. [Link][5]
-
Lagarde, M., & Guichardant, M. (2010). DHA Metabolism: Targeting the Brain and Lipoxygenation. Biochimie, 92(6), 583-586. [Link][7]
-
Gijón, M. A., et al. (2014). Mass Spectrometry Analysis of Eicosanoids and Related Polyunsaturated Fatty Acid Metabolites. eScholarship, University of California. [Link][9]
-
Serhan, C. N., et al. (2023). Docosahexaenoic acid (DHA) metabolites biosynthesis. ResearchGate. [Link][8]
-
Gonzalez-Periz, A., et al. (2006). Docosahexaenoic acid (DHA) blunts liver injury by conversion to protective lipid mediators: protectin D1 and 17S-hydroxy-DHA. The FASEB Journal, 20(14), 2537-2539. [Link][10]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 17-Oxo-7(Z),10(Z),13(Z),15(E),19(Z)-docosapentaenoic acid - MedChem Express [bioscience.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. First stereoselective total synthesis of 4(S),5(S)-oxido-17(S)-hydroxy-6(E),8(E),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid, the biosynthetic precursor of resolvins D3 and D4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 7. DHA Metabolism: Targeting the Brain and Lipoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. Docosahexaenoic acid (DHA) blunts liver injury by conversion to protective lipid mediators: protectin D1 and 17S-hydroxy-DHA - PubMed [pubmed.ncbi.nlm.nih.gov]
